molecular formula C61H82N8O9S B12404604 PROTAC pan-IAP degrader-1

PROTAC pan-IAP degrader-1

Cat. No.: B12404604
M. Wt: 1103.4 g/mol
InChI Key: SMENADKMMXTZAZ-JQSOXEIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PROTAC pan-IAP degrader-1 is a proteolysis-targeting chimera (PROTAC) compound designed to degrade inhibitor of apoptosis proteins (IAPs) such as XIAP, cIAP1, and cIAP2. These proteins play a crucial role in regulating apoptosis, and their overexpression is often associated with various cancers. By targeting and degrading these proteins, this compound aims to promote apoptosis in cancer cells, making it a promising therapeutic agent in oncology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC pan-IAP degrader-1 involves the conjugation of a ligand that binds to the target protein (IAPs) with a ligand that recruits an E3 ubiquitin ligase, connected by a linker. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

PROTAC pan-IAP degrader-1 undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are the degraded fragments of XIAP, cIAP1, and cIAP2, which are then processed and eliminated by the cell .

Mechanism of Action

PROTAC pan-IAP degrader-1 exerts its effects through the following mechanism:

Properties

Molecular Formula

C61H82N8O9S

Molecular Weight

1103.4 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-[5-[3-[(3S,5S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-5-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-3-yl]oxyphenoxy]pentanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C61H82N8O9S/c1-37(40-26-28-43(29-27-40)54-38(2)63-36-79-54)64-57(73)50-31-44(70)34-68(50)60(76)55(61(4,5)6)66-52(71)25-13-14-30-77-45-21-16-22-46(32-45)78-47-33-51(58(74)65-49-24-15-20-41-17-11-12-23-48(41)49)69(35-47)59(75)53(42-18-9-8-10-19-42)67-56(72)39(3)62-7/h11-12,16-17,21-23,26-29,32,36-37,39,42,44,47,49-51,53,55,62,70H,8-10,13-15,18-20,24-25,30-31,33-35H2,1-7H3,(H,64,73)(H,65,74)(H,66,71)(H,67,72)/t37-,39-,44+,47-,49-,50-,51-,53-,55+/m0/s1

InChI Key

SMENADKMMXTZAZ-JQSOXEIFSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCOC4=CC(=CC=C4)O[C@H]5C[C@H](N(C5)C(=O)[C@H](C6CCCCC6)NC(=O)[C@H](C)NC)C(=O)N[C@H]7CCCC8=CC=CC=C78)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCOC4=CC(=CC=C4)OC5CC(N(C5)C(=O)C(C6CCCCC6)NC(=O)C(C)NC)C(=O)NC7CCCC8=CC=CC=C78)O

Origin of Product

United States

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